4-(4-Tert-butylphenoxy)butanoic acid
Overview
Description
“4-(4-Tert-butylphenoxy)butanoic acid” is a chemical compound with the empirical formula C14H20O3 . It has a molecular weight of 236.31 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-(4-Tert-butylphenoxy)butanoic acid” is 1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-(4-Tert-butylphenoxy)butanoic acid” is a solid substance . It has a molecular weight of 236.31 . The InChI code provides information about its molecular structure .Scientific Research Applications
Hydrogenation of tert-Butylphenols : A study on the hydrogenation of tert-butylphenols, including 4-tert-butylphenol, revealed enhanced selectivity to cis-tert-butylcyclohexanols in supercritical carbon dioxide (scCO2) solvent. This research has implications for stereoselective synthesis in organic chemistry (Hiyoshi et al., 2007).
Transformation in Water Treatment : Another study focused on the transformation of 4-tert-butylphenol (4-tBP), a phenolic endocrine disrupting chemical, in ferrate(VI) oxidation processes. This research is significant for environmental chemistry, particularly in water treatment and pollution mitigation (Zheng et al., 2020).
Photocatalytic Degradation : Research on Fe-doped TiO2 catalysts for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation contributes to environmental remediation strategies (Makhatova et al., 2019).
Endocrine Disruptor Analysis : A study demonstrated the gas chromatographic determination of endocrine disruptors, including 4-tert.-butylbenzoic acid, after derivatization. This is crucial for environmental monitoring and health studies (Mol et al., 2000).
Chiral Synthesis and Medicinal Chemistry : The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, related to tert-butylphenols, highlight its potential in sensitive applications in 19F NMR, with implications in probe development and medicinal chemistry (Tressler & Zondlo, 2014).
Blood Glucose-Lowering Agent Analysis : A study focused on the determination of 2-(4-tert.-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid sodium salt in animal models, relevant for pharmaceutical research and development (Neidlein et al., 1993).
Safety And Hazards
properties
IUPAC Name |
4-(4-tert-butylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAJDSNLRABGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364445 | |
Record name | 4-(4-tert-butylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)butanoic acid | |
CAS RN |
87411-30-1 | |
Record name | 4-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87411-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-tert-butylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-tert-butylphenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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